molecular formula C12H27ClOSn B14265725 Dibutyl(chloro)(2-ethoxyethyl)stannane CAS No. 135905-63-4

Dibutyl(chloro)(2-ethoxyethyl)stannane

Cat. No.: B14265725
CAS No.: 135905-63-4
M. Wt: 341.50 g/mol
InChI Key: GOLOTTWLXQSQGM-UHFFFAOYSA-M
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Description

Dibutyl(chloro)(2-ethoxyethyl)stannane is an organotin compound characterized by two butyl groups, one chloro substituent, and a 2-ethoxyethyl group bonded to a central tin atom. Organotin compounds are widely used in industrial applications, including catalysis, polymer stabilization, and biocides. The presence of the 2-ethoxyethyl group may enhance solubility in polar solvents, while the chloro substituent could increase reactivity in cross-coupling or transesterification reactions.

Properties

CAS No.

135905-63-4

Molecular Formula

C12H27ClOSn

Molecular Weight

341.50 g/mol

IUPAC Name

dibutyl-chloro-(2-ethoxyethyl)stannane

InChI

InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-5-4-2;2*1-3-4-2;;/h1,3-4H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

GOLOTTWLXQSQGM-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCOCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl(chloro)(2-ethoxyethyl)stannane typically involves the reaction of dibutyltin dichloride with 2-ethoxyethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the 2-ethoxyethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(chloro)(2-ethoxyethyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dibutyl(chloro)(2-ethoxyethyl)stannane involves its interaction with molecular targets, such as enzymes and proteins. The tin center can form coordination complexes with these targets, altering their activity and function . The specific pathways involved depend on the nature of the target and the type of interaction.

Comparison with Similar Compounds

Dibutylstannane (CAS 1002-53-5)

Dibutylstannane consists of two butyl groups bonded to a tin atom without additional substituents . Key distinctions include:

  • Reactivity : The absence of a chloro or 2-ethoxyethyl group in dibutylstannane reduces its electrophilicity, limiting its utility in reactions requiring Lewis acidity.
  • Applications : Dibutylstannane is primarily used as a reducing agent, whereas the chloro and ethoxyethyl groups in this compound may broaden its applicability to catalysis or polymer stabilization.

Chloro[(2-ethyl-1-oxohexyl)oxy]dimethylstannane (CAS 82963-02-8)

This compound features dimethyltin groups and a 2-ethylhexanoyloxy substituent . Comparative analysis:

  • Substituent Effects: The 2-ethoxyethyl group (ether linkage) in the target compound may confer greater hydrolytic stability compared to the ester-linked 2-ethylhexanoyloxy group in the dimethyltin analogue. Dimethyltin derivatives are generally more volatile but less lipophilic than dibutyltin compounds.

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